3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The compound 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic molecule that features a combination of fluorophenyl, piperidinyl, phenyl, and triazolone groups
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, including inhibitory activity against certain viruses .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that similar compounds can be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of piperidine with 3-fluorophenylacetyl chloride, followed by cyclization with phenylhydrazine to form the triazolone ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-{1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-{1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Uniqueness
The uniqueness of 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain biological targets compared to other similar compounds.
Properties
IUPAC Name |
3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-6-4-5-15(13-17)14-19(27)25-11-9-16(10-12-25)20-23-24-21(28)26(20)18-7-2-1-3-8-18/h1-8,13,16H,9-12,14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNOUVVFRNJEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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